N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-fluorobenzamide
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Overview
Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-fluorobenzamide, also known as TFP, is a small molecule inhibitor that has been widely used in scientific research. TFP is a potent inhibitor of heat shock protein 70 (Hsp70), a protein that plays a critical role in protein folding and cellular stress response.
Scientific Research Applications
CDK2 Inhibitors
The compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, which have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Anti-Cancer Agents
Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .
Enzymatic Inhibitory Activity
Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC 50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .
Microwave-Mediated Synthesis
A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo [1,5- a ]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides .
FABP4 and FABP5 Inhibitors
Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
Energetic Materials
The insensitive properties of 1–9, together with their good thermal stabilities and comparable detonation properties, highlight their application potential as energetic materials .
Mechanism of Action
Target of Action
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-fluorobenzamide is a compound that has been found to interact with several targets. It has been reported to act as an inverse agonist for RORγt , an inhibitor for PHD-1 , and also as an inhibitor for JAK1 and JAK2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction, respectively .
Mode of Action
The compound N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-fluorobenzamide interacts with its targets by binding to their active sites, thereby modulating their activities . For instance, as an inverse agonist for RORγt, it prevents the activation of this receptor, leading to a decrease in the transcription of RORγt-dependent genes . As an inhibitor for PHD-1, JAK1, and JAK2, it prevents these enzymes from performing their functions, thereby affecting the downstream signaling pathways .
Biochemical Pathways
The biochemical pathways affected by N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-fluorobenzamide are primarily related to its targets. The inhibition of RORγt, PHD-1, JAK1, and JAK2 can affect various pathways, including immune response, oxygen sensing, and JAK-STAT signaling pathway . These changes can have downstream effects on cell proliferation, differentiation, and survival .
Result of Action
The molecular and cellular effects of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-fluorobenzamide’s action depend on the specific target and cell type. For instance, its action as an inverse agonist for RORγt can lead to a decrease in the transcription of RORγt-dependent genes, affecting the immune response . Its inhibition of PHD-1, JAK1, and JAK2 can affect cell proliferation, differentiation, and survival .
properties
IUPAC Name |
3-fluoro-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O/c16-13-5-1-4-12(7-13)14(22)17-6-2-3-11-8-18-15-19-10-20-21(15)9-11/h1,4-5,7-10H,2-3,6H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAKAQSSEWBYLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-fluorobenzamide |
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